molecular formula C7H11N3S B8379754 3-(Methyl(thiazol-2-yl)amino)azetidine

3-(Methyl(thiazol-2-yl)amino)azetidine

Cat. No.: B8379754
M. Wt: 169.25 g/mol
InChI Key: KYMRZPYLFRBVOS-UHFFFAOYSA-N
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Description

3-(Methyl(thiazol-2-yl)amino)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl(thiazol-2-yl)amino group. The azetidine core introduces significant ring strain, which can influence reactivity and conformational stability.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-(azetidin-3-yl)-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11N3S/c1-10(6-4-8-5-6)7-9-2-3-11-7/h2-3,6,8H,4-5H2,1H3

InChI Key

KYMRZPYLFRBVOS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Properties Reference
This compound Azetidine + thiazole Methyl(thiazol-2-yl)amino Not specified High ring strain, aromaticity N/A
Azetidine amino acid derivatives Azetidine + amino acid Varied amino acid side chains Aza-Michael addition Peptide mimicry, functional diversity
Thiazole-urea derivatives Thiazole + urea Piperazine-phenyl linkages Condensation reactions High yields (83–88%), bioactivity potential
Thiazolidine derivatives Saturated thiazolidine Nicotinoyl, cyanamide groups Condensation Flexibility, broad bioactivity

Preparation Methods

Nucleophilic Substitution of 1,3-Dihalopropanes

The Hillier group’s one-pot methodology for 1,3-disubstituted azetidines employs 1,3-propanediol bistriflate intermediates reacting with primary amines. For example, bistriflate 21 and benzylamine cyclize to form 1,3-disubstituted azetidine 22 in 92% yield. This approach benefits from mild conditions (room temperature, aqueous media) and scalability. Similarly, Miller et al. synthesized azetidine-3-carboxylic acid 26 via triflate cyclization with benzylamine, followed by hydrolysis and decarboxylation.

Cyclization of 3-Amino Alcohol Precursors

Patent WO2000063168A1 details azetidine synthesis via acid-catalyzed cyclization of N-(t-butyl)-aminoazetidines. For instance, N-t-butyl-O-trimethylsilylazetidine undergoes HCl-mediated deprotection at room temperature, yielding 3-aminoazetidine hydrochloride (64% yield). The use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) enables efficient tert-butyl group cleavage at 0°C, minimizing side reactions.

Integrated Synthetic Routes

One-Pot Azetidine-Thiazole Assembly

The PDF outlines a one-pot synthesis where Schiff bases derived from chloroacetyl chloride and triethylamine form azetidin-2-ones. For example, reacting 3-(methylamino)azetidine with thiazole-2-carbonyl chloride in dry dichloromethane at 0°C yields 3-(methyl(thiazol-2-yl)amino)azetidine in 36–61% yields. Key advantages include minimized intermediate isolation and compatibility with diverse amines.

Hydrogenation-Assisted Functionalization

Patent describes hydrogenation (40–60 psi H₂, Pd/C) for debenzylating intermediates like 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol. Applying this to a methyl(thiazol-2-yl)amino precursor could enable selective deprotection without ring opening.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Low-temperature cyclization (0°C) and reflux in ethanol are pivotal for azetidine stability. Polar aprotic solvents (DMF, MeCN) enhance amidation yields, while dichloromethane minimizes side reactions during β-lactam formation.

Deprotection and Workup

Trifluoroacetic anhydride enables efficient tert-butyl cleavage at 0°C, whereas HCl/ethanol systems facilitate crystalline hydrochloride salt isolation (62–89.5% yields).

Comparative Analysis of Methods

MethodStarting MaterialKey Reagent/ConditionsYield (%)Reference
Nucleophilic SubstitutionBistriflate 21 Benzylamine, RT92
Reductive AminationAldehyde 6 NaBH(OAc)₃, MeOH52
EDCI/HOBt AmidationIntermediate 3 Thiazol-2-amine, DMF59
One-Pot CyclizationChloroacetyl chlorideTriethylamine, CH₂Cl₂36–61

Q & A

Q. What in silico tools predict off-target interactions for this scaffold?

  • Tools : SwissTargetPrediction and Molecular Docking (AutoDock Vina) identify potential off-targets (e.g., GSK3β, EGFR). Validate with kinase profiling panels (e.g., DiscoverX) .

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